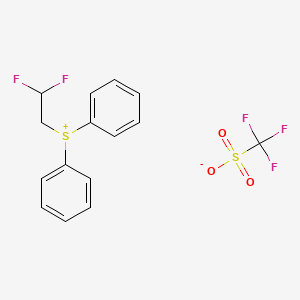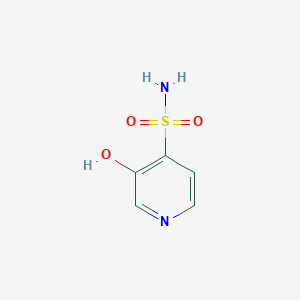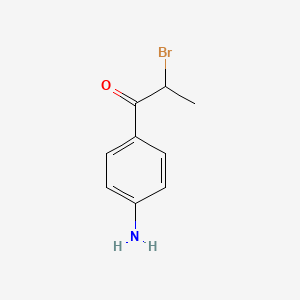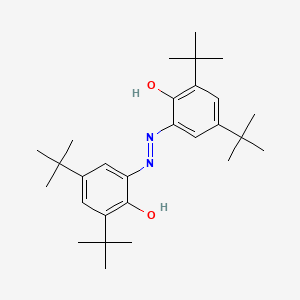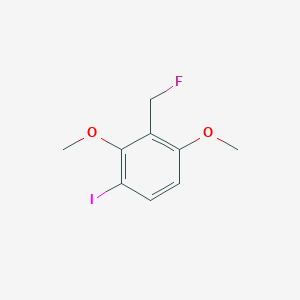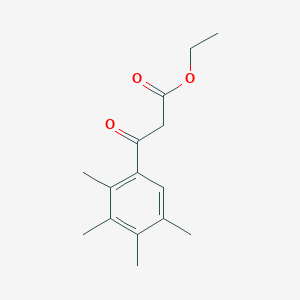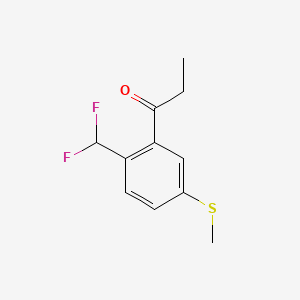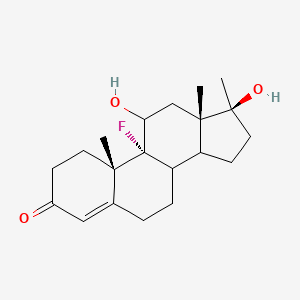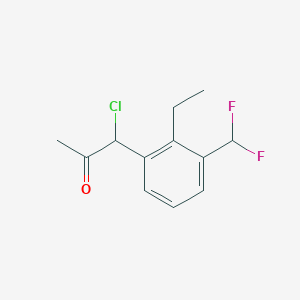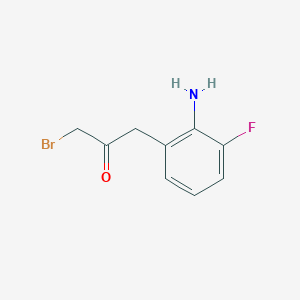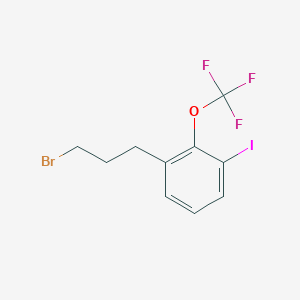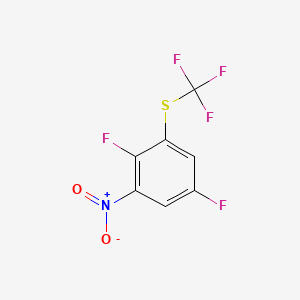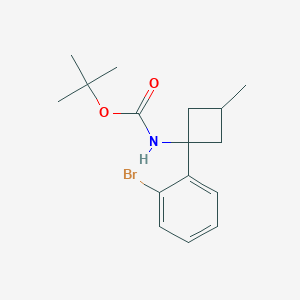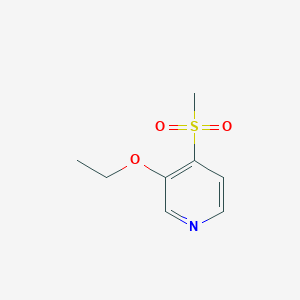
3-Ethoxy-4-mesylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-mesylpyridine: is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is a derivative of pyridine, characterized by the presence of an ethoxy group at the third position and a mesyl (methylsulfonyl) group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to the pyridine ring followed by the addition of a mesyl group through sulfonation . The reaction conditions often involve the use of ethanol as a solvent and sulfonyl chloride as the sulfonating agent .
Industrial Production Methods: Industrial production of 3-Ethoxy-4-mesylpyridine may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-4-mesylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the mesyl group to a methyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-4-mesylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-mesylpyridine involves its interaction with specific molecular targets. The mesyl group can act as an electrophile, facilitating reactions with nucleophiles. The ethoxy group can influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Ethoxy-4-methylpyridine: Similar structure but with a methyl group instead of a mesyl group.
4-Mesylpyridine: Lacks the ethoxy group, making it less soluble in organic solvents.
3-Ethoxypyridine:
Uniqueness: 3-Ethoxy-4-mesylpyridine is unique due to the presence of both ethoxy and mesyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propriétés
Numéro CAS |
1003711-96-3 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
3-ethoxy-4-methylsulfonylpyridine |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-7-6-9-5-4-8(7)13(2,10)11/h4-6H,3H2,1-2H3 |
Clé InChI |
BSZZOYMLRBRKHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CN=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



